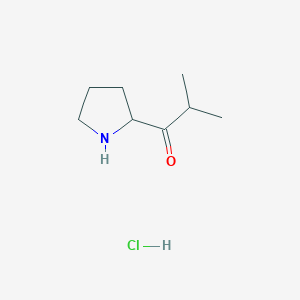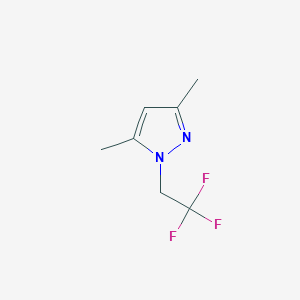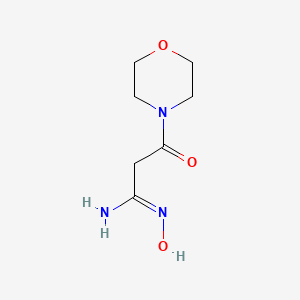
N'-hydroxy-3-(morpholin-4-yl)-3-oxopropanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-Hydroxy-3-(morpholin-4-yl)-3-oxopropanimidamide, also known as N-hydroxy-3-morpholin-3-oxopropanimidamide, is a chemical compound that is widely used in scientific research. It is a morpholine derivative and a member of the hydroxypropanimidamide family. N-hydroxy-3-morpholin-3-oxopropanimidamide is a colorless, water-soluble solid that is used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Organometallic Chemistry Applications : A study by Sporzyński et al. (2005) investigated the reaction of o-formylphenylboronic acid with morpholine, forming a compound structurally related to N'-hydroxy-3-(morpholin-4-yl)-3-oxopropanimidamide. This research highlights the utility of morpholine derivatives in synthesizing unique organometallic structures.
Antibacterial Activity : Research by Isakhanyan et al. (2014) on the synthesis and antibacterial activity of morpholine derivatives indicates the potential of these compounds in developing new antibacterial agents.
Physicochemical Properties and Computational Chemistry : A study by Priyanka et al. (2016) focused on the physicochemical properties and computational aspects of 4-(2-hydroxy-3-morpholin-4-yl-propoxy)-chromen-2-one. This research is significant for understanding the electronic structure and reactivity of morpholine derivatives.
Antifungal Agents : The work by Bardiot et al. (2015) identified morpholine derivatives as potential antifungal agents. This demonstrates the broad-spectrum biologic activity of these compounds.
PI3K-AKT-mTOR Pathway Inhibitors : Hobbs et al. (2019) discovered a non-nitrogen containing morpholine isostere, applied in a dual inhibitor of the mTORC1 and mTORC2, indicating the relevance of morpholine derivatives in cancer research and treatment (Hobbs et al., 2019).
Antihypoxic Effects : Research by Ukrainets et al. (2014) demonstrated that certain morpholine derivatives have high antihypoxic effects, suggesting their potential in treating conditions related to oxygen deprivation.
Stroke Therapy : Miyata et al. (2005) investigated TS-011, a compound structurally similar to N'-hydroxy-3-(morpholin-4-yl)-3-oxopropanimidamide, as a potential treatment for stroke, highlighting the therapeutic potential of morpholine derivatives in neurological conditions (Miyata et al., 2005).
Synthetic Chemistry and Antimicrobial Applications : Patil et al. (2011) synthesized novel morpholine derivatives and tested their antibacterial and antifungal activities, demonstrating the role of morpholine derivatives in developing new antimicrobial agents (Patil et al., 2011).
Anti-Angiogenesis in Cancer Therapy : Dai et al. (2014) explored the anti-angiogenic potential of a morpholine-based compound in lung carcinoma, indicating the applicability of these compounds in cancer treatment (Dai et al., 2014).
Propiedades
IUPAC Name |
N'-hydroxy-3-morpholin-4-yl-3-oxopropanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3/c8-6(9-12)5-7(11)10-1-3-13-4-2-10/h12H,1-5H2,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHSPCXOARAMIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)C/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-3-(morpholin-4-yl)-3-oxopropanimidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


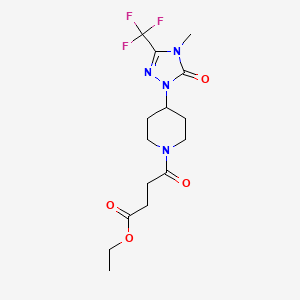
![N-({[3,3'-bithiophene]-5-yl}methyl)-4-methoxybenzamide](/img/structure/B2450066.png)
![1-[(4-bromophenyl)methyl]-2H-tetrazole-5-thione](/img/structure/B2450068.png)



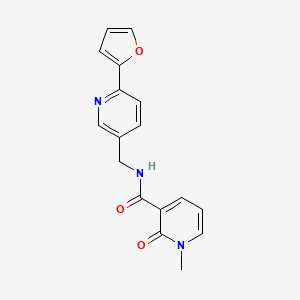
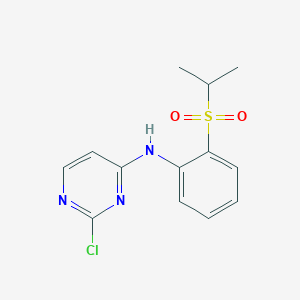
![2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B2450078.png)
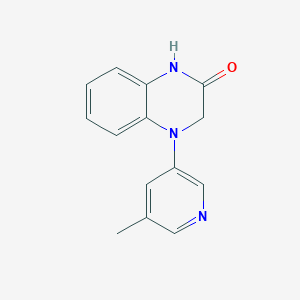
![2-(4-chlorophenyl)-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}acetamide](/img/structure/B2450083.png)
